[2,2'-Bifuran]-5-carboxylic acid
Overview
Description
The compound “[2,2'-Bifuran]-5-carboxylic acid” is not directly mentioned in the provided papers. However, the papers do discuss various furan carboxylic acid derivatives, which are compounds with a furan ring and a carboxylic acid functional group. These compounds are of interest due to their potential applications in pharmaceuticals and polymers, and as hypolipidemic agents .
Scientific Research Applications
Biosynthesis and Furan-Based Carboxylic Acids
Research has shown the development of selective oxidation methods for biologically converting furfurals into furan-based carboxylic acids using recombinant strains like Escherichia coli HMFOMUT. These strains exhibit high tolerance towards potential inhibitors and can produce furan-based carboxylic acids, highlighting their potential industrial applications (Wang, Gong, & He, 2020).
Enzyme Cascade for Furan Carboxylic Acids Synthesis
A dual-enzyme cascade system involving galactose oxidase and alcohol dehydrogenases has been constructed for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural. This method exploits the catalytic promiscuity of alcohol dehydrogenases and offers a promising approach for producing biobased building blocks in pharmaceutical and polymer industries (Jia, Zong, Zheng, & Li, 2019).
Synthesis of Furan Derivative Amino Acids
A bicyclic lactone derived from cellulose has been used to prepare a new δ-sugar amino acid. This compound has potential applications in the creation of peptidomimetics with restricted structures, offering insights into new chemical synthesis pathways (Defant et al., 2011).
Production of Acid Chloride Derivatives
Studies have demonstrated the production of acid chloride derivatives from aldehydes like 5-(chloromethyl)furfural, which are vital intermediates for producing furoate ester biofuels and polymers (Dutta, Wu, & Mascal, 2015).
Catalytic Synthesis of Furandicarboxylic Acid
There has been significant research in transforming furoic acid into 2,5-furandicarboxylic acid, a renewable alternative to p-phthalic acid in the polymer industry. This transformation involves a series of steps including bromination and carbonylation, demonstrating a novel route in biomass utilization (Zhang, Lan, Chen, Yin, & Li, 2017).
Biomass-Derived Furancarboxylic Acids and Reduction Systems
Research on catalytic reduction systems for furancarboxylic acids, produced from biomass conversions, has been reviewed. These systems retain the carboxylic acid moiety and have significant industrial importance (Nakagawa, Yabushita, & Tomishige, 2021).
Biocatalytic Production of Furan Carboxylic Acids
There is ongoing research on the biocatalytic production of furan carboxylic acids using engineered Escherichia coli cells. This approach significantly enhances oxidation processes, demonstrating the potential of biocatalysis in industrial applications (Zhang, Wang, Li, Guo, Zong, & Li, 2020).
Future Directions
properties
IUPAC Name |
5-(furan-2-yl)furan-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHBJDUGWLRJNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596379 | |
Record name | [2,2'-Bifuran]-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2'-Bifuran]-5-carboxylic acid | |
CAS RN |
856122-70-8 | |
Record name | [2,2'-Bifuran]-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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